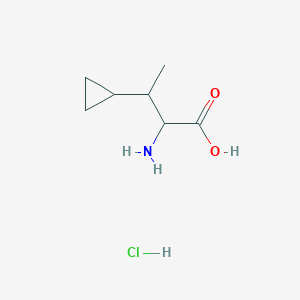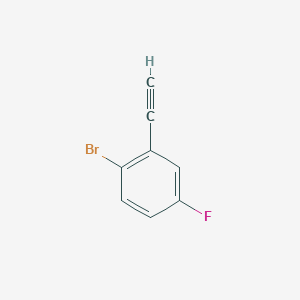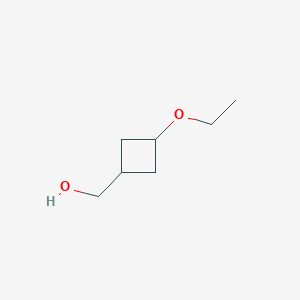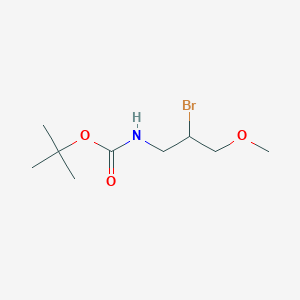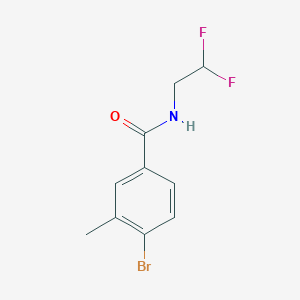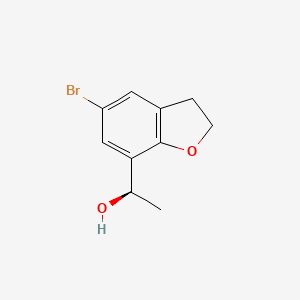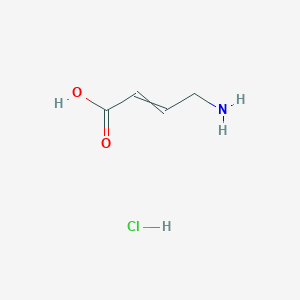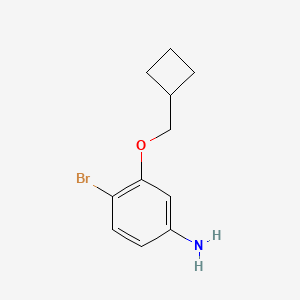
4-Bromo-3-(cyclobutylméthoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(cyclobutylmethoxy)aniline is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol. It belongs to the class of anilines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom at the 4-position and a cyclobutylmethoxy group at the 3-position of the aniline ring.
Applications De Recherche Scientifique
4-Bromo-3-(cyclobutylmethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is often used in the suzuki–miyaura (sm) cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of the Suzuki–Miyaura coupling reaction, 4-Bromo-3-(cyclobutylmethoxy)aniline may participate in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its role in the suzuki–miyaura coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Result of Action
Its use in the suzuki–miyaura coupling reaction suggests it plays a role in the formation of carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of 4-Bromo-3-(cyclobutylmethoxy)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment can significantly impact the effectiveness of 4-Bromo-3-(cyclobutylmethoxy)aniline in this context.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the protection of the aniline group with acetyl chloride, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The protected intermediate is then deprotected, and the cyclobutylmethoxy group is introduced via nucleophilic substitution using cyclobutylmethanol and a suitable base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of 4-Bromo-3-(cyclobutylmethoxy)aniline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(cyclobutylmethoxy)aniline undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the aniline group can participate in EAS reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The cyclobutylmethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.
Common Reagents and Conditions
Bromination: Bromine or NBS in the presence of a catalyst such as iron(III) bromide.
Nucleophilic Substitution: Cyclobutylmethanol with bases like sodium hydride or potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst for reduction reactions.
Major Products Formed
Nitration: 4-Bromo-3-(cyclobutylmethoxy)-2-nitroaniline.
Sulfonation: 4-Bromo-3-(cyclobutylmethoxy)-2-sulfonylaniline.
Halogenation: 4-Bromo-3-(cyclobutylmethoxy)-2-chloroaniline.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromoaniline: Similar structure but lacks the cyclobutylmethoxy group.
3-(Cyclobutylmethoxy)aniline: Similar structure but lacks the bromine atom.
4-Chloro-3-(cyclobutylmethoxy)aniline: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-3-(cyclobutylmethoxy)aniline is unique due to the presence of both the bromine atom and the cyclobutylmethoxy group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
IUPAC Name |
4-bromo-3-(cyclobutylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-10-5-4-9(13)6-11(10)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWHGDBNEIKLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC(=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)
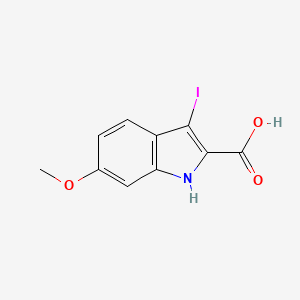
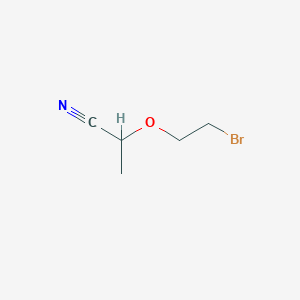
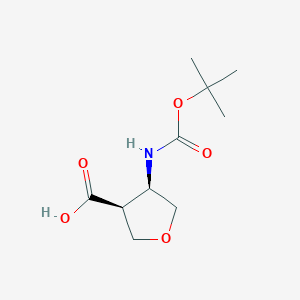
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
![1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-3-carboxylic acid](/img/structure/B1381411.png)
